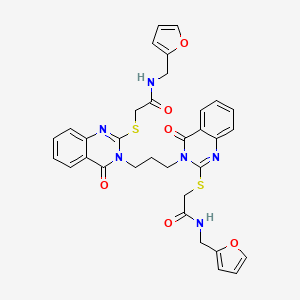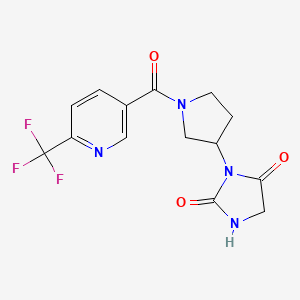
3-(1-(6-(三氟甲基)烟酰基)吡咯烷-3-基)咪唑烷-2,4-二酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(1-(6-(Trifluoromethyl)nicotinoyl)pyrrolidin-3-yl)imidazolidine-2,4-dione is a chemical compound that has garnered attention due to its unique structure and potential applications in various fields. This compound features a pyrrolidine ring, an imidazolidine-2,4-dione moiety, and a trifluoromethyl-substituted nicotinoyl group, making it a complex and intriguing molecule for researchers.
科学研究应用
3-(1-(6-(Trifluoromethyl)nicotinoyl)pyrrolidin-3-yl)imidazolidine-2,4-dione has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, serving as a versatile intermediate in organic synthesis.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.
Industry: It is used in the development of new materials and chemical processes, contributing to advancements in various industrial applications.
准备方法
The synthesis of 3-(1-(6-(Trifluoromethyl)nicotinoyl)pyrrolidin-3-yl)imidazolidine-2,4-dione typically involves multiple steps, starting with the preparation of the pyrrolidine ring and the imidazolidine-2,4-dione core. The trifluoromethyl-substituted nicotinoyl group is then introduced through a series of reactions. Common synthetic routes include:
Ring Construction: The pyrrolidine ring can be synthesized from cyclic or acyclic precursors, often involving cyclization reactions under specific conditions.
Functionalization: The imidazolidine-2,4-dione core is functionalized with the trifluoromethyl-substituted nicotinoyl group using reagents such as trifluoromethyl iodide and nicotinic acid derivatives.
Reaction Conditions: Typical reaction conditions include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity of the final product.
化学反应分析
3-(1-(6-(Trifluoromethyl)nicotinoyl)pyrrolidin-3-yl)imidazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups using reagents like halogens or alkylating agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used, often resulting in derivatives with modified functional groups.
作用机制
The mechanism of action of 3-(1-(6-(Trifluoromethyl)nicotinoyl)pyrrolidin-3-yl)imidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain proteins or enzymes, modulating their activity and leading to various biological effects. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, contributing to its overall efficacy.
相似化合物的比较
3-(1-(6-(Trifluoromethyl)nicotinoyl)pyrrolidin-3-yl)imidazolidine-2,4-dione can be compared with other similar compounds, such as:
Pyrrolidine Derivatives: Compounds with a pyrrolidine ring, such as pyrrolizines and pyrrolidine-2,5-diones, share structural similarities but differ in their biological activities and applications.
Imidazolidine Derivatives: Compounds with an imidazolidine-2,4-dione core, such as thiazolidines, exhibit different pharmacological properties and uses.
Trifluoromethyl-Substituted Compounds: Compounds with a trifluoromethyl group, such as trifluoromethyl benzenes, have distinct chemical and biological characteristics.
The uniqueness of 3-(1-(6-(Trifluoromethyl)nicotinoyl)pyrrolidin-3-yl)imidazolidine-2,4-dione lies in its combination of these structural features, resulting in a compound with diverse and promising applications in various fields of research and industry.
属性
IUPAC Name |
3-[1-[6-(trifluoromethyl)pyridine-3-carbonyl]pyrrolidin-3-yl]imidazolidine-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F3N4O3/c15-14(16,17)10-2-1-8(5-18-10)12(23)20-4-3-9(7-20)21-11(22)6-19-13(21)24/h1-2,5,9H,3-4,6-7H2,(H,19,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKQWAYNCSUBJCW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2C(=O)CNC2=O)C(=O)C3=CN=C(C=C3)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13F3N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
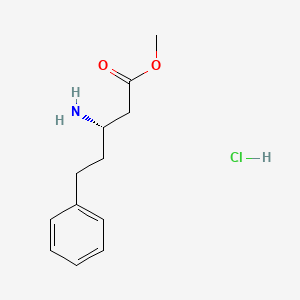
![N-[4-(2-oxopyrrolidin-1-yl)phenyl]pyridine-3-sulfonamide](/img/structure/B2380684.png)

![ethyl 1-[5-[(4-chlorophenyl)sulfanyl]-4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate](/img/structure/B2380687.png)
![8-(2-((3-methoxyphenyl)amino)ethyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2380688.png)
![1,7-bis(2-methoxyethyl)-9-methyl-3-phenyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2380691.png)
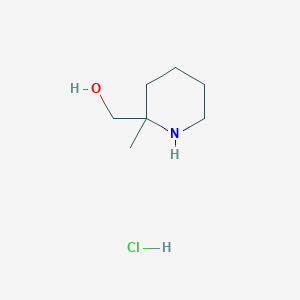

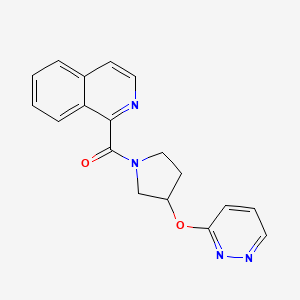
![3,7-Dichloro-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B2380695.png)
![N1-(2-(diethylamino)ethyl)-N2-((3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide](/img/structure/B2380700.png)
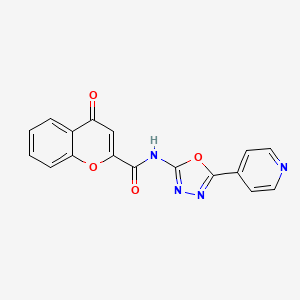
![benzo[d]thiazol-6-yl(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)methanone](/img/structure/B2380702.png)
